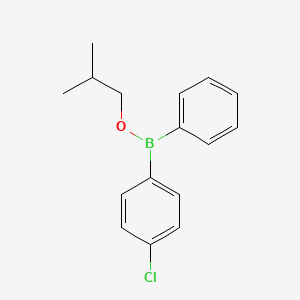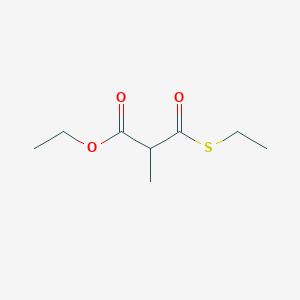![molecular formula C22H34O3 B14422481 6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL CAS No. 80538-78-9](/img/structure/B14422481.png)
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL is an organic compound with a complex structure that includes a phenoxy group, a decyloxy chain, and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL typically involves multiple steps, starting with the preparation of the phenoxy and decyloxy intermediates. One common method involves the reaction of 4-(decyloxy)phenol with 6-bromohex-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and alkyne groups, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[4-(Octyloxy)phenoxy]hex-2-YN-1-OL: Similar structure but with an octyloxy chain instead of a decyloxy chain.
6-[4-(Hexyloxy)phenoxy]hex-2-YN-1-OL: Similar structure but with a hexyloxy chain.
Uniqueness
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL is unique due to its longer decyloxy chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
80538-78-9 |
|---|---|
Formule moléculaire |
C22H34O3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
6-(4-decoxyphenoxy)hex-2-yn-1-ol |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-9-12-19-24-21-14-16-22(17-15-21)25-20-13-10-8-11-18-23/h14-17,23H,2-7,9-10,12-13,18-20H2,1H3 |
Clé InChI |
NZANQKQUQPJOKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)OCCCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



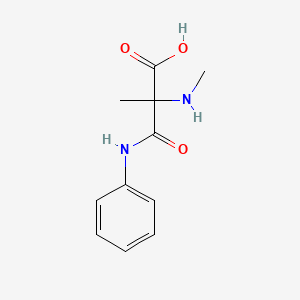
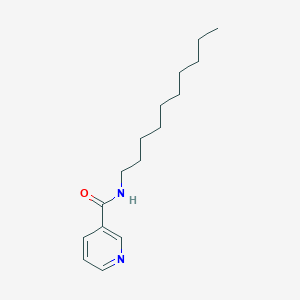
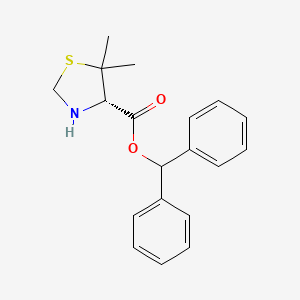
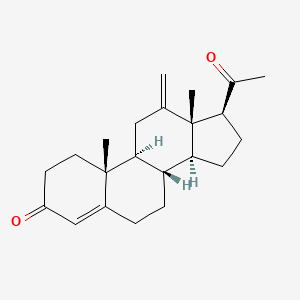
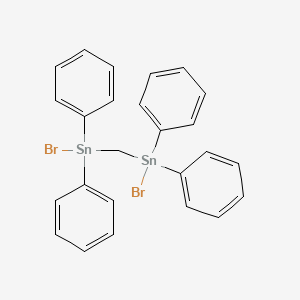
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


